2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine

Medicinal Chemistry Biological Activity Inhibitor

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine is a synthetic heterocyclic compound with the molecular formula C15H14N4O and a molecular weight of 266.30 g/mol. It features a pyrazine core substituted at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl group and at the 3-position with a phenoxy group.

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 2415465-05-1
Cat. No. B2665006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine
CAS2415465-05-1
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC=C3)C
InChIInChI=1S/C15H14N4O/c1-11-10-12(2)19(18-11)14-15(17-9-8-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyOOTKYBPLGRRYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine (CAS 2415465-05-1): Chemical Class and Baseline Characterization


2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine is a synthetic heterocyclic compound with the molecular formula C15H14N4O and a molecular weight of 266.30 g/mol [1]. It features a pyrazine core substituted at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl group and at the 3-position with a phenoxy group. This compound is currently available from various chemical suppliers as a research chemical or building block. Despite its commercial availability, there is a complete absence of published, peer-reviewed primary research, patents, or technical datasheets that report any biological activity, physicochemical property, or synthetic utility for this specific molecule [2]. Consequently, this guide cannot fulfill its primary objective of providing quantifiable, verifiable differentiation from comparators.

Why Generic Substitution of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine with Structural Analogs Is Unsupported by Data


The core premise of this guide—that a user should prioritize this specific compound over a closely related analog—cannot be established. No data exists to support any claim of differentiation. In the absence of comparative biological, chemical, or physical data, there is no scientific basis to assert that a substitution with a compound like 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine or 2-(3,5-dimethylphenoxy)pyrazine would result in a quantifiably different outcome in any experimental or industrial context. Any decision to procure this specific compound over another would be based on factors not captured by this evidence-driven framework, such as price, vendor preference, or inventory convenience.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine: A Critical Gap in the Literature


Absence of Biological Activity Data for the Target Compound

No assays, models, or systems have been reported for this compound. It is impossible to state a differentiation claim because no baseline data for the target compound exists. Consequently, comparison to any analog is not possible. This evidence item highlights the complete data vacuum rather than providing quantitative comparison. [1]

Medicinal Chemistry Biological Activity Inhibitor

Lack of Physicochemical or Material Property Data for Comparative Assessment

No data is available for this compound regarding solubility, logP, pKa, melting point, boiling point, stability, or any other physicochemical parameter. Therefore, no meaningful comparison can be made with analogs such as 2-(3,5-dimethylphenoxy)pyrazine or 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. The lack of these fundamental properties precludes its rational selection for any application requiring specific physical or chemical characteristics. [1]

Physical Chemistry Material Science Analytical Chemistry

Absence of Synthetic Utility or Reactivity Data for the Target Compound

The compound is listed as a research chemical by multiple vendors, implying a potential role as a building block. However, no literature or patents describe its use in any synthetic transformation. There are no reported yields, selectivities, or reaction conditions for its preparation or further functionalization. Therefore, any claim regarding its superior utility as a synthetic intermediate compared to, for example, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, is entirely unsupported. [1]

Synthetic Chemistry Organic Synthesis Chemical Reactivity

Potential Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine Based on Available (Non-Evidence) Information


Exploratory Medicinal Chemistry as an Uncharacterized Scaffold

In the absence of any data, the only plausible application is as a novel, unexplored chemical scaffold for initial screening in proprietary drug discovery programs. Its value is purely speculative and hinges on the unknown biological profile conferred by its unique combination of a pyrazine core, a phenoxy group, and a dimethylpyrazole moiety. Procurement would be a high-risk, exploratory endeavor with no guarantee of a return on investment. This scenario is not supported by the evidence requested in this guide. [1]

Use as a Negative Control or a Chemical Probe for an Undefined Target

Given the complete lack of biological data, this compound could be used as a structurally related, but presumably inactive, control compound in experiments targeting enzymes or receptors known to be modulated by other pyrazole- or pyrazine-containing molecules. For example, it could be used alongside known p38 kinase inhibitors or FPR1 antagonists that contain pyrazole moieties. However, this application is purely hypothetical and is not based on any demonstrated lack of activity for this specific molecule. [1]

Sourcing as a Commercial Building Block for Undisclosed Chemical Synthesis

The compound's commercial availability from multiple vendors suggests a primary use case as a building block. A researcher or process chemist might procure it to explore its reactivity in novel chemical transformations, such as further functionalization of the pyrazine ring or use as a ligand. This application is based solely on commercial catalog listings and not on any published, peer-reviewed synthetic methodology. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.